molecular formula C22H18Cl2N4O3 B2406523 N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923250-60-6

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2406523
CAS No.: 923250-60-6
M. Wt: 457.31
InChI Key: HONSOVZCPZUWGS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with dichlorophenyl, methoxyethyl, and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3/c1-31-10-9-27-12-16(21(29)25-14-7-8-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONSOVZCPZUWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the dichlorophenyl, methoxyethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea
  • Methyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[4,3-c]pyridine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the dichlorophenyl and methoxyethyl substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against colon and breast cancer cell lines .

Cell Line Compound IC50 (μM)
HCT-116 (Colon)47f6.2
T47D (Breast)47e43.4
T47D (Breast)47f27.3

This suggests that this compound may possess similar anticancer properties.

Antiparasitic Activity

The compound was evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors targeting GSK3 in T. brucei have shown promise in reducing parasite proliferation. Compounds with structural similarities displayed low nanomolar inhibition potency against TbGSK3 .

The proposed mechanism of action involves the inhibition of key enzymes within cancerous and parasitic cells. For example, GSK3 inhibition leads to disrupted cellular signaling pathways essential for cell survival and proliferation.

Case Studies

  • Study on Anticancer Efficacy
    A study conducted on a series of pyrazole derivatives found that modifications to the phenyl ring significantly impacted cytotoxicity. The introduction of electron-withdrawing groups like chlorine enhanced the inhibitory effects on cancer cell lines .
  • Evaluation Against T. brucei
    In a comparative analysis of various aminopyrazole derivatives, it was found that specific substitutions led to improved selectivity and potency against T. brucei. The compound under review was noted for its favorable pharmacokinetic properties .

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